molecular formula C10H20N2O B3121959 3-(Cyclohexylamino)-N-methylpropanamide CAS No. 297734-22-6

3-(Cyclohexylamino)-N-methylpropanamide

Cat. No. B3121959
CAS RN: 297734-22-6
M. Wt: 184.28 g/mol
InChI Key: IJCYCRSMCCLDFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

The molecular structure of a compound is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Isotope Effects in Enzymatic Reactions

Isotope effects were observed in the N-demethylation of tertiary amines by rodent liver homogenates, indicating the presence of a kinetic primary isotope effect in the enzymatic N-demethylation reaction. This suggests that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step, highlighting a potential area for studying enzyme-catalyzed reactions and their mechanisms using 3-(Cyclohexylamino)-N-methylpropanamide or similar compounds (Abdel-Monem, 1975).

Anticonvulsant Activity and Metabolism

Research into enaminones, including compounds structurally related to this compound, has shown potential anticonvulsant activity. The metabolism of these compounds into their active or co-active entities plays a significant role in their pharmacological effects, providing insights into new anticonvulsant therapies (Eddington et al., 2003).

Pharmacological Actions and Potential Clinical Applications

Studies on cyclohexyl- and phenyl-alkylamines, related to this compound, have explored their pharmacological actions, including central nervous system stimulation and vasoconstrictor activity. These findings contribute to understanding the potential clinical applications of these compounds in therapeutic settings (Mclean et al., 1950).

Neuropharmacology and Receptor Agonism

Research into the neuropharmacological effects of derivatives of cis-2-amino-8-hydroxy-1-methyltetralin, which shares functional groups with this compound, has revealed complex pharmacological profiles. These compounds can act as mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists, offering insights into the development of new treatments for neurological disorders (Liu et al., 1995).

Anti-Virulence Agents Against Helicobacter pylori

Aniline-containing hydroxamic acids, structurally related to this compound, have been investigated as anti-virulence agents for Helicobacter pylori infections. These compounds show potent urease inhibition and offer a new approach to treating H. pylori-induced gastritis and gastric ulcers, highlighting the therapeutic potential of similar compounds (Liu et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. This includes its LD50, potential health effects, and safety precautions .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and methods of synthesis .

properties

IUPAC Name

3-(cyclohexylamino)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-10(13)7-8-12-9-5-3-2-4-6-9/h9,12H,2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCYCRSMCCLDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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